molecular formula C10H9F4NO2 B1519288 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate CAS No. 1087797-87-2

2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate

Cat. No. B1519288
M. Wt: 251.18 g/mol
InChI Key: USEQMRQOTONYFK-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate” is a chemical compound of the carbamate family. It has a molecular weight of 251.18 . The compound is typically available in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is “2,2,2-trifluoroethyl 2-fluoro-5-methylphenylcarbamate” and its InChI code is "1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.18 . It is typically available in the form of a powder . The storage temperature is room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : N-2,2,2-Trifluoroethylisatin ketimines, similar to your compound, have been used as fluorine-containing synthons in organic synthesis . They have received the attention of many chemists since they were first developed in 2015 .
    • Method : The compound is synthesized and then used in an organocatalytic asymmetric [3 + 2] cycloaddition reaction .
    • Results : This method opened the door to the application of trifluoroethyl isatin ketimine in organocatalytic synthesis .
  • Surface Modification of Ultrafiltration Membranes

    • Field : Polymer Science and Engineering
    • Application : A fluorine-containing amphiphilic graft copolymer, poly (2,2,2-trifluoroethyl methacrylate)-g-poly (ethylene glycol) behenyl ether methacrylate (PTFEMA-g-PEGBEM), has been used to modify the surface of poly (vinylidene fluoride) (PVDF) ultrafiltration membranes .
    • Method : The PTF graft copolymer forms a self-assembled nanostructure with a size of 7–8 nm, benefiting from its amphiphilic nature and microphase separation ability . During the nonsolvent-induced phase separation (NIPS) process, the hydrophilic PEGBEM chains are preferentially oriented towards the membrane surface, whereas the superhydrophobic PTFEMA chains are confined in the hydrophobic PVDF matrix .
    • Results : The PTF graft copolymer not only increased the pore size and porosity but also significantly improved the surface hydrophilicity, flux recovery ratio (FRR), and antifouling properties of the membrane . The membrane performance was optimal at 5 wt.% PTF loading, with a water permeance of 45 L m−2 h−1 bar−1, a BSA rejection of 98.6%, and an FRR of 83.0% .
  • Fluorine-Containing Synthons in Drug Development

    • Field : Medicinal Chemistry
    • Application : The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . N-2,2,2-trifluoroethylisatin ketimines, similar to your compound, have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 .
    • Method : The compound is synthesized and then used in various organic synthesis reactions .
    • Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
  • Specialized Solvent in Organic Chemistry

    • Field : Organic Chemistry
    • Application : 2,2,2-Trifluoroethanol, a compound similar to yours, is used as a specialized solvent in organic chemistry .
    • Method : It is used in various reactions, including the oxidations of sulfur compounds using hydrogen peroxide .
    • Results : It competitively inhibits alcohol dehydrogenase .
  • Fluorine-Containing Synthons in Asymmetric [3 + 2] Cycloaddition Reaction

    • Field : Organic Chemistry
    • Application : N-2,2,2-Trifluoroethylisatin ketimines, similar to your compound, have been used in a highly efficient asymmetric [3 + 2] cycloaddition reaction .
    • Method : The compound is synthesized and then used in the reaction, which is catalyzed by a bifunctional squaramide-tertiary amine catalyst .
    • Results : This method has been developed and presented by the Wang group in 2021 .
  • Functional Coatings with Tunable Wettability and Improved Adhesion

    • Field : Polymer Chemistry
    • Application : A compound similar to yours, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has been used in the synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
    • Method : The compound is synthesized via radical copolymerization of FATRIFE with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
    • Results : The resulting poly (FATRIFE- co -MAF) copolymers exhibited various glass transition temperatures (Tg s) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer. In addition, their thermal stability increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE). Finally, a high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQMRQOTONYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194975
Record name 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate

CAS RN

1087797-87-2
Record name 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087797-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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